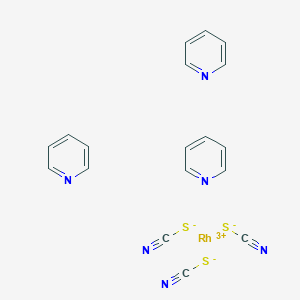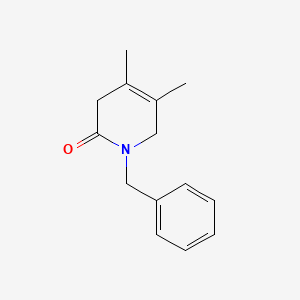
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzylamine with a suitable diketone under acidic or basic conditions, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-3,4-dihydro-2H-pyridin-2-one: Similar structure but lacks the methyl groups.
4,5-Dimethyl-3,6-dihydropyridin-2(1H)-one: Lacks the benzyl group.
1-Benzyl-4,5-dimethyl-2-pyridone: Similar but with a different oxidation state.
Uniqueness
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features might confer specific binding properties and stability, making it a valuable compound for research and application.
Propriétés
Numéro CAS |
75072-15-0 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
1-benzyl-3,4-dimethyl-2,5-dihydropyridin-6-one |
InChI |
InChI=1S/C14H17NO/c1-11-8-14(16)15(9-12(11)2)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3 |
Clé InChI |
RFBPXWRZCONZBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CN(C(=O)C1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)
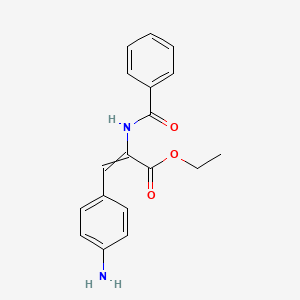
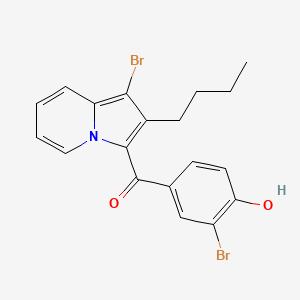
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
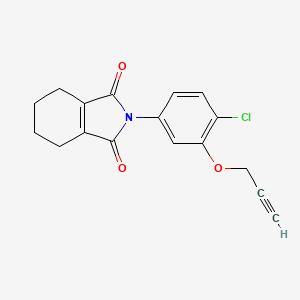
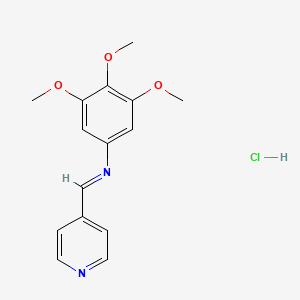
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

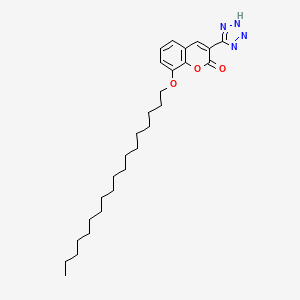
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)

